molecular formula C21H23N3O2S B2454862 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1234896-16-2

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2454862
CAS No.: 1234896-16-2
M. Wt: 381.49
InChI Key: NCQKGYXTWFUSCW-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and naphthalene sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The pyridine and piperidine moieties contribute to the overall molecular stability and specificity of interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
  • N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
  • N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Uniqueness

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine moiety at the 2-position of the piperidine ring enhances its binding affinity and specificity for certain biological targets compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-7-18-6-1-2-8-19(18)20)23-16-17-11-14-24(15-12-17)21-10-3-4-13-22-21/h1-10,13,17,23H,11-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQKGYXTWFUSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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